1,3- vs. 1,4-Isomer Differentiation: Macrocycle Diatropic Character in Naphthiporphyrin Synthesis
Naphthalene-1,3-dicarbaldehyde enables the synthesis of 1,3-naphthiporphyrin via the '3+1' MacDonald condensation with a tripyrrane. The free base 1,3-naphthiporphyrin shows no overall diatropicity; however, its dicationic form in TFA-CDCl3 demonstrates a significant diatropic ring current with internal CH proton resonances shifting upfield to between 4.0 and 4.6 ppm [1]. In direct comparison, the 1,4-naphthiporphyrin isomer (synthesized from 1,4-naphthalene dicarbinol) exhibits reduced diatropic character relative to the corresponding p-benziporphyrin system due to steric interactions that reduce macrocycle planarity as the naphthalene unit pivots over the macrocycle [1].
| Evidence Dimension | Macrocycle diatropic character (internal CH NMR chemical shift, ppm) |
|---|---|
| Target Compound Data | 1,3-naphthiporphyrin dication: internal CH resonance at 4.0–4.6 ppm |
| Comparator Or Baseline | 1,4-naphthiporphyrin: reduced diatropic character with no comparable upfield shift reported; p-benziporphyrin: baseline reference |
| Quantified Difference | 1,3-isomer-derived macrocycle exhibits measurable diatropic ring current (internal CH at 4.0–4.6 ppm); 1,4-isomer shows reduced diatropic character |
| Conditions | NMR in TFA-CDCl3 solvent system; dicationic form generated in situ |
Why This Matters
This quantifiable NMR evidence demonstrates that the 1,3-substitution pattern is uniquely required to access naphthiporphyrins with measurable macrocyclic aromaticity, a property essential for applications in expanded porphyrinoid research and catalysis.
- [1] Timothy D. Lash et al., 'Naphthiporphyrins', The Journal of Organic Chemistry, 2011, Volume 76, Issue 14, Pages 5636-5651. View Source
